N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c19-14(11-7-8-16-20-11)18-15-17-13-10-4-2-1-3-9(10)5-6-12(13)21-15/h1-8H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELAQARCZXDOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the isoxazole moiety. The reaction conditions often require the use of specific catalysts and reagents to facilitate the formation of the desired product. For instance, the use of microwave irradiation has been reported to enhance the efficiency of thiazole synthesis .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reactions are safe, cost-effective, and environmentally friendly. The use of continuous flow reactors and optimization of reaction parameters are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and yield of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in several areas of medicinal chemistry, particularly due to its biological activity . Preliminary studies indicate that N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide exhibits:
- Antimicrobial Activity : It has been linked to significant antimicrobial properties, making it a candidate for further development as an antibiotic or antifungal agent.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Anticancer Potential : There is ongoing research into its effects on various cancer cell lines, suggesting potential applications in oncology as a therapeutic agent .
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. The synthetic pathways often include:
- Formation of the Thiazole and Isoxazole Rings : These steps are crucial for establishing the core structure of the compound.
- Carboxamide Functionalization : This modification enhances the compound's solubility and biological activity.
Structure-Activity Relationship Studies
Understanding how structural variations impact biological activity is essential for optimizing the pharmacological profile of this compound. Comparative studies with similar compounds reveal:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamide | Thiazole and isoxazole moieties | Antitubercular activity |
| 4-(Thiazol-2-yl)-1H-pyrazole | Thiazole ring with pyrazole | Antimicrobial properties |
| 5-(Phenylisoxazolyl)-carboxamides | Isoxazole with phenyl substitution | Anti-inflammatory effects |
This table highlights how this compound's unique naphthalene-based structure may lead to distinct binding interactions and biological activities not observed in other derivatives.
Pharmacological Evaluation
Ongoing pharmacological evaluations focus on the following aspects:
- Mechanism of Action : Elucidating how the compound interacts with biological targets will aid in understanding its therapeutic potential.
- Toxicity Studies : Assessing safety profiles is crucial for determining viability as a drug candidate.
Case Studies and Research Findings
Recent research has demonstrated various applications of isoxazole derivatives in treating neurodegenerative diseases and infections. For instance:
- A study on isoxazole derivatives indicated their effectiveness as acetylcholinesterase inhibitors, which are vital in managing Alzheimer's disease by enhancing acetylcholine levels in the brain .
These findings underscore the potential of this compound as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide with structurally related compounds, emphasizing substituents, biological activities, and toxicity profiles:
Key Findings
Androgen Receptor Antagonism: Compounds 2–13 (naphthothiazole derivatives with pyrazole/triazole substituents) exhibit androgen receptor antagonism comparable to Bicalutamide but with improved toxicity profiles . The isoxazole-carboxamide group in the target compound may further modulate receptor binding efficiency due to its electron-rich aromatic system and hydrogen-bonding capability.
Anticancer Activity :
- Thiazolopyrimidine derivatives (IC₅₀: 0.5–5 µM) show broad-spectrum anticancer activity, likely through kinase inhibition or DNA intercalation . In contrast, naphthothiazole-isoxazole hybrids may target hormone-dependent cancers (e.g., prostate) via androgen receptor blockade .
Toxicity :
- The LD₅₀ of naphthothiazole derivatives (Compounds 2–13) is comparable to Bicalutamide (~2000 mg/kg), suggesting favorable safety margins . Substitution with isoxazole-carboxamide could further reduce off-target toxicity by avoiding reactive groups like nitriles in Bicalutamide.
Diverse Targets :
- Structural modifications significantly alter biological targets. For example:
Biological Activity
N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which integrates naphthalene, thiazole, and isoxazole functionalities. This unique combination suggests potential biological activities that warrant investigation in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 295.3 g/mol. The compound's structure allows it to engage in various biological interactions, making it a candidate for drug development.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 941868-77-5 |
| Molecular Weight | 295.3 g/mol |
| Molecular Formula | C15H9N3O2S |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Antiviral Properties : Similar compounds have shown activity against various viruses, including Hepatitis C Virus (HCV) and other viral pathogens. For instance, naphtho[1,2-d]oxazole derivatives demonstrated potent anti-HCV activity with low cytotoxicity levels compared to standard antiviral agents like ribavirin .
- Antimicrobial Activity : The compound's thiazole and isoxazole components are known for their antimicrobial properties. Research has indicated that derivatives of these compounds can exhibit significant antibacterial and antifungal effects .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Viral Replication : Studies suggest that related compounds can suppress viral replication through mechanisms involving the induction of heme oxygenase-1 (HO-1), which subsequently affects viral protease activity .
- Topoisomerase Inhibition : Some derivatives have shown potential as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair .
Case Studies
A comparative analysis of various derivatives of isoxazole and thiazole reveals that while many exhibit similar biological activities, this compound stands out due to its unique structural features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamide | Thiazole and isoxazole moieties | Antitubercular activity |
| 4-(Thiazol-2-yl)-1H-pyrazole | Thiazole ring with pyrazole | Antimicrobial properties |
| This compound | Naphthalene-based structure with thiazole and isoxazole functionalities | Potential antiviral and anticancer activities |
Future Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to explore the pharmacological profile of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile.
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
- Structure–Activity Relationship (SAR) Analysis : Identifying modifications that enhance biological activity while reducing potential toxicity.
Q & A
Q. How does the compound’s stability vary under different storage conditions (pH, temperature)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
